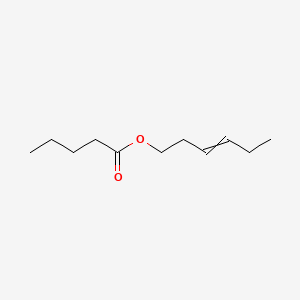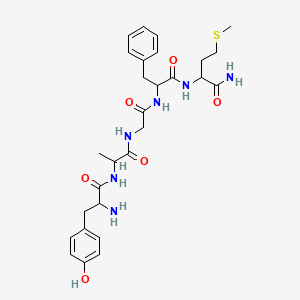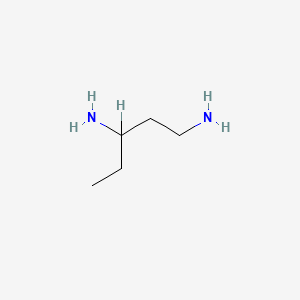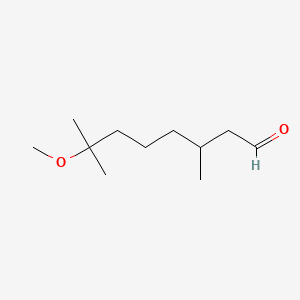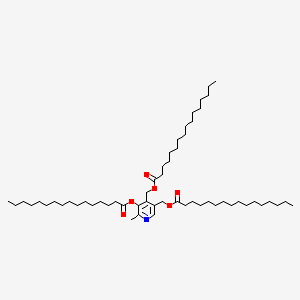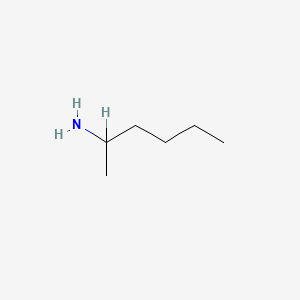
Chromium nitride
Overview
Description
Chromium nitride is a chemical compound composed of chromium and nitrogen, with the chemical formula CrN. It is known for its exceptional hardness and resistance to corrosion. This compound is an interstitial compound, meaning that nitrogen atoms occupy the octahedral holes in the chromium lattice. This compound is not strictly a chromium(III) compound and does not contain nitride ions (N³⁻). This compound is often used as a coating material due to its favorable properties .
Preparation Methods
Chromium nitride can be synthesized through several methods:
-
Direct Combination: : this compound can be prepared by the direct combination of chromium and nitrogen at high temperatures, typically around 800°C. The reaction is as follows: [ 2 \text{Cr} + \text{N}_2 \rightarrow 2 \text{CrN} ]
-
Physical Vapor Deposition (PVD): : This method includes techniques such as cathodic arc deposition, where chromium is vaporized and then reacts with nitrogen to form this compound on a substrate .
-
Chemical Vapor Deposition (CVD): : In this method, chromium-containing gases react with nitrogen-containing gases at high temperatures to form this compound coatings .
Chemical Reactions Analysis
Chromium nitride undergoes various chemical reactions, including:
-
Oxidation: : this compound can be oxidized to form chromium oxides. This reaction typically occurs at elevated temperatures and in the presence of oxygen.
-
Reduction: : this compound can be reduced back to chromium metal under specific conditions, such as in the presence of hydrogen gas at high temperatures.
-
Substitution: : this compound can undergo substitution reactions where nitrogen atoms are replaced by other elements or compounds, depending on the reaction conditions .
Scientific Research Applications
Chromium nitride has a wide range of scientific research applications:
-
Chemistry: : this compound is used as a catalyst in various chemical reactions due to its stability and reactivity.
-
Biology and Medicine: : this compound coatings are used on medical implants and tools to enhance their durability and resistance to corrosion .
-
Industry: : this compound is extensively used in metal forming and plastic molding applications. It is also a valuable component in advanced multicomponent coating systems, such as chromium aluminum nitride (CrAlN), for hard, wear-resistant applications on cutting tools .
-
Energy Storage: : this compound thin films have been used as working electrodes in supercapacitors, demonstrating high specific capacitance and excellent capacitance retention .
Mechanism of Action
The favorable properties of chromium nitride, such as its hardness and corrosion resistance, are attributed to its unique crystal structure. The nitrogen atoms occupy the octahedral holes in the chromium lattice, creating a strong and stable interstitial compound. The electronic structure of this compound has been studied extensively, revealing the importance of magnetism in both low and high-temperature phases .
Comparison with Similar Compounds
Chromium nitride can be compared with other similar compounds, such as:
-
Dithis compound (Cr₂N): : Another interstitial nitride of chromium, which has different properties and applications compared to this compound .
-
Chromium Carbides (Cr₃C₂, Cr₇C₃, Cr₂₃C₆): : These compounds are similar to chromium nitrides in terms of high wear resistance and hardness. they differ in their chemical composition and specific applications .
This compound stands out due to its exceptional corrosion resistance and stability, making it a preferred choice for various industrial and scientific applications.
Properties
IUPAC Name |
azanylidynechromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOWYMLTGOFURZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
66.003 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark odorless powder; [MSDSonline] | |
| Record name | Chromium nitride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9301 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12645-11-3, 24094-93-7 | |
| Record name | Chromium nitride (Cr4N) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12645-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromium nitride (CrN) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24094-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromium nitride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024094937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium nitride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132056 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chromium nitride (CrN) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium nitride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


